N-methyl-2-phenoxyacetamide

Overview

Description

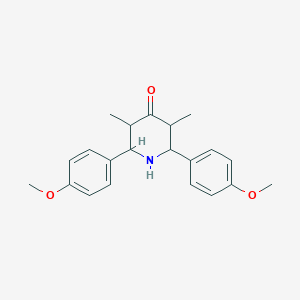

“N-methyl-2-phenoxyacetamide” is a chemical compound with the molecular formula C9H11NO2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which could include “N-methyl-2-phenoxyacetamide”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . Another study discusses the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .

Molecular Structure Analysis

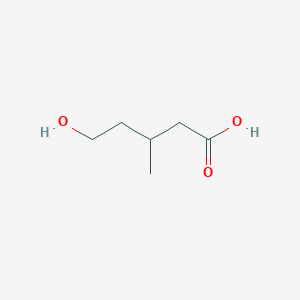

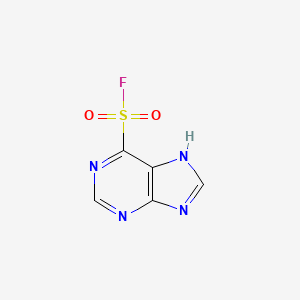

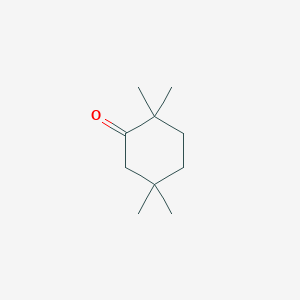

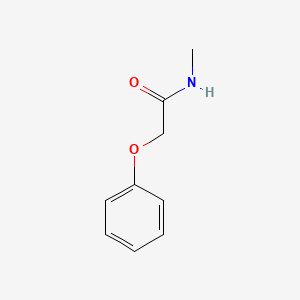

The molecular structure of “N-methyl-2-phenoxyacetamide” consists of a phenoxy group (a phenol group attached to an oxygen atom) and an acetamide group (an acetyl group bound to a nitrogen atom) .

Chemical Reactions Analysis

A novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones involves the intramolecular cyclization of N-hydroxy 2-phenoxyacetamide . Another study discusses a selenium-catalysed para-amination of phenols .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-phenoxyacetamide” include its molar mass, which is 149.193 . More detailed information about its physical and chemical properties, such as its triple point temperature, normal boiling temperature, critical temperature, and critical pressure, can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Derivatives and Chemical Properties

- N-methyl-2-phenoxyacetamide and its derivatives are explored for their chemical properties and potential applications in various fields. For example, sulfonyl derivatives of phenoxyacetamide have been studied for their unique chemical reactions and potential uses in organic chemistry (Cremlyn & Pannell, 1978). These derivatives are notable for their reaction with chlorosulfonic acid, leading to various chemical transformations and potential applications in synthesis and organic chemistry.

Antimicrobial Applications

- Compounds related to N-methyl-2-phenoxyacetamide, such as N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides, have been tested for antimicrobial activity, particularly against pathogens like Candida albicans and Cryptococcus neoformans. Research indicates that the presence of two amidic groups can enhance antimycotic activity, suggesting potential applications in the development of new antimicrobial agents (Daidone et al., 1988).

Insecticidal Research

- Phenoxyacetamide derivatives have been synthesized and tested as potential insecticidal agents, with some showing effectiveness against pests like the cotton leafworm, Spodoptera littoralis. This research opens possibilities for developing novel insecticides based on phenoxyacetamide chemistry (Rashid et al., 2021).

Anticonvulsant Potential

- Several phenoxyacetamides, including derivatives of N-methyl-2-phenoxyacetamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds, with varying amide components such as aminoalkanols or amino acids, have shown potential in preliminary screenings for anticonvulsant properties, offering new avenues for the development of antiepileptic drugs (Pańczyk et al., 2018).

Applications in Catalysis

- The chemical properties of N-methyl-2-phenoxyacetamide and its derivatives have been studied for their role in catalytic processes. For instance, research into the micellar catalysis of the hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide sheds light on the catalytic processes and the factors influencing them, such as buffer systems and pH levels (Broxton, 1981).

High-Temperature Hydrolysis

- Studies on the hydrolysis of N-substituted amides like N-methylacetamide at high temperatures provide insights into the kinetics and mechanisms of these reactions. This research is significant for understanding the behavior of N-methyl-2-phenoxyacetamide and similar compounds under various conditions, including high-temperature water (Duan, Dai, & Savage, 2010).

Safety And Hazards

properties

IUPAC Name |

N-methyl-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(11)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEOLDIEIBRCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309446 | |

| Record name | N-methyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenoxyacetamide | |

CAS RN |

15422-25-0 | |

| Record name | NSC211987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)